molecular formula C9H10F2N2O B13199736 N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide

N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide

Cat. No.: B13199736
M. Wt: 200.19 g/mol
InChI Key: GBOSCQOWIDWTTO-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide is an organic compound with the molecular formula C9H10F2N2O This compound is characterized by the presence of an acetamide group attached to a difluorophenyl ring, which is further substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluoroaniline and acetic anhydride.

    Acetylation: The 2,5-difluoroaniline undergoes acetylation with acetic anhydride to form N-(2,5-difluorophenyl)acetamide.

    Aminomethylation: The N-(2,5-difluorophenyl)acetamide is then subjected to aminomethylation using formaldehyde and ammonium chloride to introduce the aminomethyl group at the para position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the difluorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(2,5-Difluorophenyl)acetamide: Shares the difluorophenyl moiety but lacks the aminomethyl group.

Uniqueness

N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide is unique due to the presence of both the aminomethyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

N-[4-(aminomethyl)-2,5-difluorophenyl]acetamide

InChI

InChI=1S/C9H10F2N2O/c1-5(14)13-9-3-7(10)6(4-12)2-8(9)11/h2-3H,4,12H2,1H3,(H,13,14)

InChI Key

GBOSCQOWIDWTTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)F)CN)F

Origin of Product

United States

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